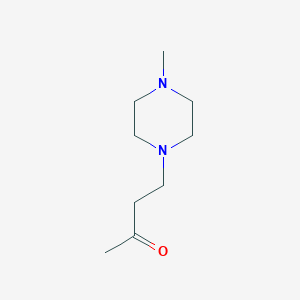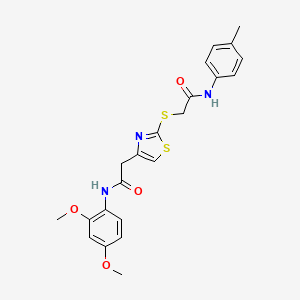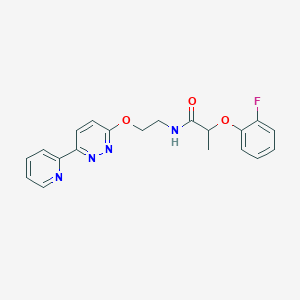
2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-2330672 and is primarily used for research purposes.
Scientific Research Applications
GSK-2330672 has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the treatment of inflammatory diseases such as rheumatoid arthritis. Studies have shown that GSK-2330672 has anti-inflammatory effects by inhibiting the production of cytokines, which are responsible for the inflammation response.
Another area of research is in the treatment of neurological disorders such as Alzheimer's disease. GSK-2330672 has been shown to inhibit the activity of beta-secretase, which is responsible for the production of beta-amyloid plaques that are characteristic of Alzheimer's disease.
Mechanism of Action
The mechanism of action of GSK-2330672 involves the inhibition of specific enzymes and receptors in the body. This compound inhibits the activity of cytokines, which are responsible for the inflammatory response in the body. GSK-2330672 also inhibits the activity of beta-secretase, which is responsible for the production of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
GSK-2330672 has been shown to have several biochemical and physiological effects in the body. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of cytokines. GSK-2330672 has also been shown to inhibit the activity of beta-secretase, which is responsible for the production of beta-amyloid plaques in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of GSK-2330672 is its potential applications in the treatment of inflammatory diseases and neurological disorders. This compound has been shown to have anti-inflammatory effects and to inhibit the activity of beta-secretase, making it a promising candidate for the treatment of these conditions.
However, one of the limitations of GSK-2330672 is that it has not yet been approved for clinical use. This compound is primarily used for research purposes, and further studies are needed to determine its safety and effectiveness for clinical use.
Future Directions
There are several future directions for the research and development of GSK-2330672. One area of research is in the development of new anti-inflammatory drugs that target cytokines. GSK-2330672 could serve as a starting point for the development of these drugs.
Another area of research is in the development of new drugs for the treatment of Alzheimer's disease. GSK-2330672 has been shown to inhibit the activity of beta-secretase, making it a promising candidate for the development of new drugs for the treatment of this condition.
In conclusion, GSK-2330672 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its anti-inflammatory and neuroprotective effects and has shown promising results in preclinical studies. Further research is needed to determine its safety and effectiveness for clinical use.
Synthesis Methods
The synthesis of GSK-2330672 involves several steps, starting with the reaction of 2-fluorophenol with 2-bromoethanol to produce 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 2-(6-(pyridin-2-yl)pyridazin-3-yl)oxy)acetic acid to produce the desired product, 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-14(28-18-8-3-2-6-15(18)21)20(26)23-12-13-27-19-10-9-17(24-25-19)16-7-4-5-11-22-16/h2-11,14H,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAMXNQTQPVGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=N2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2950397.png)
![N-[(2E,4E)-5-(Dimethylamino)-3-methylpenta-2,4-dienylidene]-N-methylmethanaminium perchlorate](/img/structure/B2950399.png)

![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B2950401.png)
![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2950402.png)
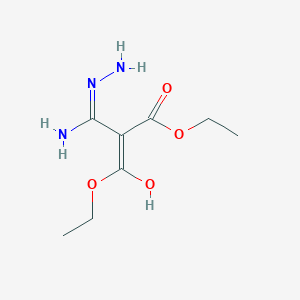
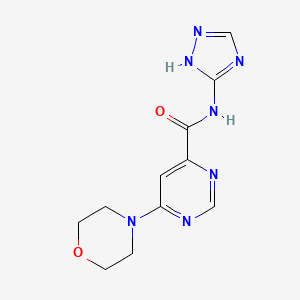
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide](/img/structure/B2950408.png)

